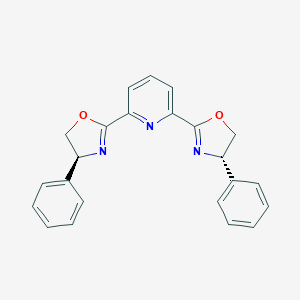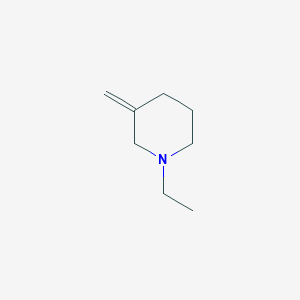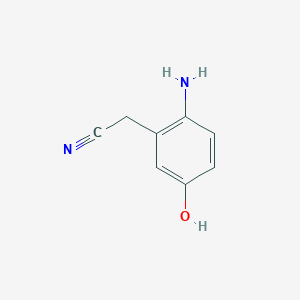
3-Amino-4-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-isopropylphenol, also known as APAP, is a chemical compound that belongs to the class of phenols. It is widely used in the pharmaceutical industry as an analgesic and antipyretic drug, commonly known as acetaminophen or paracetamol. APAP is a white crystalline powder that is soluble in water and has a molecular weight of 151.16 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-Amino-4-isopropylphenol is not fully understood. It is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the production of pain and fever. 3-Amino-4-isopropylphenol is also thought to act on the central nervous system, where it may modulate the perception of pain.
Biochemische Und Physiologische Effekte
3-Amino-4-isopropylphenol is metabolized in the liver by the cytochrome P450 enzymes. One of the metabolites, N-acetyl-p-benzoquinone imine (NAPQI), is toxic and can cause liver damage if it accumulates in the liver. However, under normal conditions, NAPQI is quickly detoxified by glutathione. 3-Amino-4-isopropylphenol has also been shown to have antioxidant properties and may have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-4-isopropylphenol is widely used in laboratory experiments due to its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol. These include:
1. The development of new formulations of 3-Amino-4-isopropylphenol that may improve its efficacy and safety.
2. The investigation of the potential use of 3-Amino-4-isopropylphenol in the treatment of other conditions, such as cancer pain and osteoarthritis.
3. The study of the molecular mechanisms underlying the analgesic and antipyretic effects of 3-Amino-4-isopropylphenol.
4. The development of new methods for the synthesis of 3-Amino-4-isopropylphenol that may be more efficient and environmentally friendly.
5. The investigation of the potential role of 3-Amino-4-isopropylphenol in the regulation of inflammation and immune responses.
In conclusion, 3-Amino-4-isopropylphenol is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and modulating the perception of pain. 3-Amino-4-isopropylphenol has several advantages for laboratory experiments, including its low toxicity and well-established safety profile. There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol, including the development of new formulations, the investigation of its potential use in the treatment of other conditions, and the study of its molecular mechanisms.
Synthesemethoden
3-Amino-4-isopropylphenol is synthesized by the reaction of p-aminophenol and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. This method is widely used in the pharmaceutical industry for the large-scale production of 3-Amino-4-isopropylphenol.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-isopropylphenol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever, and its efficacy and safety have been established through numerous clinical trials. 3-Amino-4-isopropylphenol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, migraine, and cancer pain.
Eigenschaften
CAS-Nummer |
195046-11-8 |
|---|---|
Produktname |
3-Amino-4-isopropylphenol |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-amino-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3 |
InChI-Schlüssel |
FOKAXXOSJFRRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
Synonyme |
Phenol, 3-amino-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)


![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
